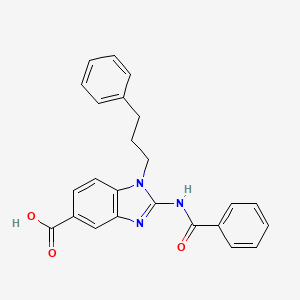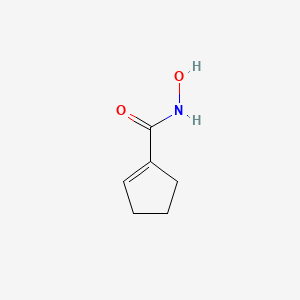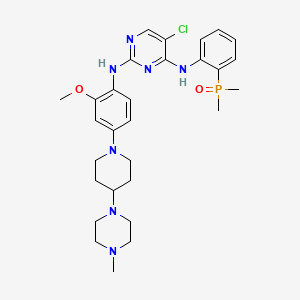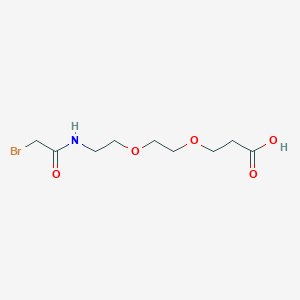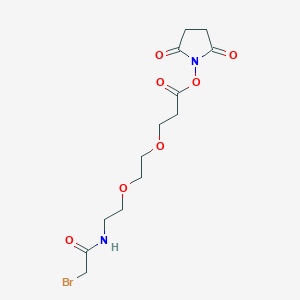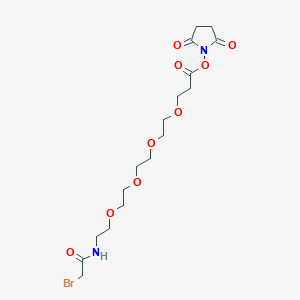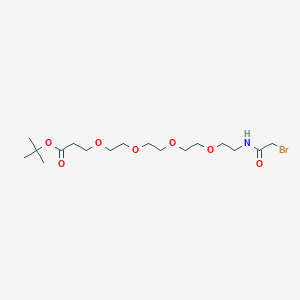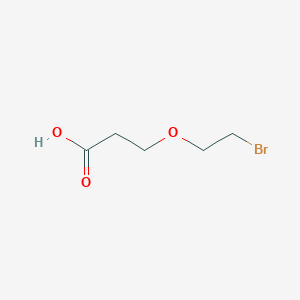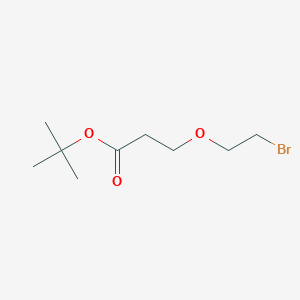![molecular formula C23H34N4O B606445 N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide CAS No. 1268709-57-4](/img/structure/B606445.png)
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
説明
“N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H34N4O . It is a crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, an isopropyl group, a dimethyl group, a 1H-benzo[d]imidazol-2-yl group, and a piperidine-4-carboxamide group .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 382.552.科学的研究の応用
Inhibition of Microsomal Prostaglandin E2 Synthase
CAY10678 is a potent inhibitor of human and rat recombinant microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .
Potential Adjuvant for Immunotherapies in Melanoma
CAY10678 has shown promise as an adjuvant for immunotherapies in melanoma. It was found to be equivalent to celecoxib, a selective COX-2 inhibitor, in reinforcing anti-PD-1 treatment . The study indicates that mPGES-1 inhibitors like CAY10678 may improve immunotherapy efficacy by reducing collagen deposition and T-cell exhaustion .
Reduction of Collagen Deposition in Melanoma Tumors
CAY10678 has been shown to reduce collagen deposition in melanoma tumors . Collagen is a predominant component of the extracellular matrix that may influence the tumor immune microenvironment for cancer progression .
Reduction of T-cell Exhaustion
CAY10678 may reduce T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer . This could potentially enhance the effectiveness of immunotherapies .
Regulation of Prostaglandin Metabolites
CAY10678 can regulate the profiles of prostaglandin metabolites . This could have implications for the treatment of conditions where prostaglandins play a role, such as inflammation and pain .
Inhibition of Lipocalin-type PGDS Activity
CAY10678 has been shown to reduce lipocalin-type PGDS activity by 60% at a concentration of 50 μM . This could have potential applications in conditions where lipocalin-type PGDS plays a role .
作用機序
CAY10678, also known as N-Cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide or N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
The primary target of CAY10678 is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation .
Mode of Action
CAY10678 acts by potently inhibiting human and rat recombinant mPGES-1 . By inhibiting mPGES-1, CAY10678 effectively blocks the conversion of the COX product PGH2 into the biologically active PGE2 . This results in a decrease in PGE2 synthesis, which can influence various biological processes, including inflammation and pain perception .
Biochemical Pathways
The primary biochemical pathway affected by CAY10678 is the cyclooxygenase (COX) pathway . Within this pathway, mPGES-1 converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, CAY10678 disrupts this conversion, leading to a decrease in PGE2 synthesis . This can have downstream effects on various physiological processes, including inflammation and pain perception .
Pharmacokinetics
It is soluble in DMF (15 mg/ml), DMSO (5 mg/ml), and ethanol (25 mg/ml) . These solubility properties can influence the compound’s bioavailability and its potential routes of administration.
Result of Action
The inhibition of mPGES-1 by CAY10678 leads to a decrease in PGE2 synthesis . This can result in reduced inflammation and pain perception, as PGE2 is a potent mediator of these processes . Additionally, CAY10678 has been shown to reduce collagen deposition and T-cell depletion, suggesting potential applications in the study of diseases such as melanoma .
Action Environment
The action of CAY10678 can be influenced by various environmental factors. For instance, the expression of mPGES-1, the target of CAY10678, is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α . Therefore, the presence of these mediators in the environment can potentially influence the efficacy of CAY10678. Additionally, the compound’s stability may be affected by storage conditions, with recommended storage at -20°C .
特性
IUPAC Name |
N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVJOTXZIRXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CAY10678 impact the tumor microenvironment and enhance immunotherapy response in melanoma?
A: CAY10678 is a selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1). Research indicates that inhibiting mPGES-1 with CAY10678 leads to a reduction in collagen deposition within the tumor microenvironment []. Collagen, a major component of the extracellular matrix, is known to contribute to immunosuppressive conditions within the tumor. By reducing collagen, CAY10678 may help alleviate this immunosuppression. Furthermore, studies have shown that CAY10678 treatment, similar to celecoxib (a selective COX-2 inhibitor), can enhance the efficacy of anti-PD-1 therapy, highlighting its potential as an adjuvant treatment strategy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



